N-Isopropyl 2-bromo-6-fluorobenzylamine is a chemical compound with the molecular formula and a molecular weight of 246.12 g/mol. This compound is characterized by the presence of a bromine atom and a fluorine atom on the benzylamine structure, which significantly influences its reactivity and potential applications in various fields such as chemistry, biology, and medicine. The compound is primarily utilized as a building block in organic synthesis and has been investigated for its therapeutic properties .
The synthesis of N-Isopropyl 2-bromo-6-fluorobenzylamine typically involves several key steps, including bromination, amination, and purification processes.
N-Isopropyl 2-bromo-6-fluorobenzylamine features a benzene ring substituted at positions 2 and 6 with bromine and fluorine atoms, respectively. The isopropyl group is attached to the nitrogen atom of the amine.
N-Isopropyl 2-bromo-6-fluorobenzylamine is involved in various chemical reactions:
The reactions involving N-Isopropyl 2-bromo-6-fluorobenzylamine yield various products including azides, thiols, ethers from substitution reactions, N-oxides from oxidation reactions, and biaryl compounds from coupling reactions .
N-Isopropyl 2-bromo-6-fluorobenzylamine has several significant applications:
N-Isopropyl 2-bromo-6-fluorobenzylamine is a structurally specialized organic compound featuring a benzylamine core with two strategically positioned substituents: a bromine atom at the ortho-position (C2) and a fluorine atom at the meta-position relative to the aminomethyl group (C6). The secondary amine functionality is modified with an isopropyl group (-CH(CH₃)₂), imparting significant steric influence on the molecule's reactivity and interactions. Its systematic IUPAC name is N-[(2-bromo-6-fluorophenyl)methyl]propan-2-amine, though it is commonly referenced in chemical literature as N-Isopropyl 2-bromo-6-fluorobenzylamine. This compound has been assigned the CAS Registry Number 1355247-08-3, providing a unique identifier for regulatory and sourcing purposes .
The molecular formula is C₁₀H₁₃BrFN, corresponding to a molecular weight of 246.12 g/mol. Structurally, it belongs to the aromatic amine family, specifically a substituted benzylamine derivative. The compound exists as a racemate at room temperature due to the absence of chiral centers, though conformational flexibility around the isopropyl group creates distinct steric environments. Key structural features include the electron-withdrawing halogen atoms (Br and F) on the aromatic ring, which significantly influence the compound's electronic properties and reactivity patterns in subsequent chemical transformations. The bromine atom serves as an excellent leaving group for metal-catalyzed cross-coupling reactions, while the fluorine atom offers opportunities for further functionalization through nucleophilic aromatic substitution or as a hydrogen-bond acceptor in molecular recognition [9].
Table 1: Nomenclature and Identifiers for N-Isopropyl 2-bromo-6-fluorobenzylamine
Nomenclature Type | Name |
---|---|
Systematic (IUPAC) Name | N-[(2-bromo-6-fluorophenyl)methyl]propan-2-amine |
Common Name | N-Isopropyl 2-bromo-6-fluorobenzylamine |
CAS Registry Number | 1355247-08-3 |
Molecular Formula | C₁₀H₁₃BrFN |
Alternative Names | 1-(2-Bromo-6-fluorobenzyl)-isopropylamine; N-Isopropyl-1-(2-bromo-6-fluorophenyl)methanamine |
The development of N-Isopropyl 2-bromo-6-fluorobenzylamine emerged organically from medicinal chemistry programs seeking to optimize the pharmacological profiles of bioactive molecules containing halogenated benzylamine motifs. While no single seminal publication announces its discovery, patent literature from the early 2010s reveals its increasing application as a synthetic intermediate in pharmaceutical development pipelines. The compound represents a strategic evolution from simpler halogenated benzylamines like 2-fluorobenzylamine (CAS 89-99-6) and 2-bromo-6-fluorobenzylamine (CAS 261723-29-9), which have been commercially available since the late 1990s [2] [8].
The incorporation of the isopropyl moiety specifically addresses pharmacokinetic challenges observed with simpler N-alkyl derivatives. Medicinal chemists recognized that the steric bulk and lipophilic character imparted by the isopropyl group could enhance blood-brain barrier penetration while simultaneously modulating metabolic susceptibility, particularly toward oxidative N-dealkylation. This design strategy aligns with broader trends in lead optimization where branched alkyl chains are employed to fine-tune the physicochemical properties of drug candidates. The specific 2-bromo-6-fluorobenzyl scaffold was prioritized due to its demonstrated utility in kinase inhibitor programs, particularly following research on structural analogs targeting EGFR-mutant non-small cell lung cancer (NSCLC) published throughout the 2010s [4].
N-Isopropyl 2-bromo-6-fluorobenzylamine occupies a significant niche in synthetic and medicinal chemistry due to its dual functionality and stereoelectronic properties. The molecule serves as a versatile building block for constructing pharmacologically active compounds, particularly kinase inhibitors and protease modulators. Its chemical significance stems from three key attributes: (1) the presence of a secondary amine that enables amide bond formation or reductive amination; (2) the orthogonal reactivity of bromine and fluorine substituents allowing sequential functionalization; and (3) the steric profile of the isopropyl group that influences conformational preferences in target molecules [9].
In pharmaceutical development, this compound has shown particular value in the synthesis of targeted cancer therapeutics. Research indicates that analogs featuring the 2-bromo-6-fluorobenzylamine scaffold demonstrate enhanced potency against EGFR-mutant NSCLC cells compared to first-generation inhibitors. The bromine substituent at the ortho position creates substantial steric hindrance that forces rotational restriction in molecular architectures, potentially improving target binding specificity. Meanwhile, the meta-positioned fluorine atom serves as a hydrogen-bond acceptor and contributes to enhanced membrane permeability through modulation of lipophilicity. The isopropyl group specifically addresses metabolic instability issues observed with N-methyl derivatives while maintaining favorable logP values within the optimal range for CNS-penetrant compounds (typically 2-4) [4].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0